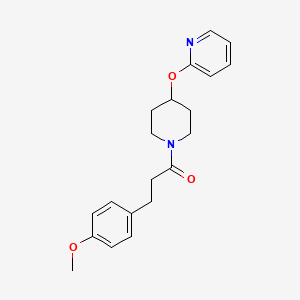![molecular formula C23H15BrN4O3 B2938183 1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-58-5](/img/structure/B2938183.png)
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is a pyrazoloquinoline derivative that has been synthesized using various methods. The aim of
科学的研究の応用
Antibacterial Applications
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: has shown promising results as an antibacterial agent. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, with the compound exhibiting moderate-to-good activity . This suggests its potential use in developing new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Anticancer Activity
Quinoline derivatives have been identified as potential anticancer agents. Specifically, they have been studied for their ability to target the Bcl-2 protein, which plays a crucial role in resisting programmed cancer cell death (apoptosis) . The inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer drug development.
Antimicrobial Efficacy
The quinoline scaffold, when modified with heterocycle moieties such as triazole and thiadiazole, has been shown to enhance bioactivity, leading to compounds with significant antimicrobial properties . This opens up avenues for the compound’s application in treating infections caused by various microbes.
Antifungal Properties
Quinoline derivatives have also been reported to possess antifungal activities . This makes them valuable in the pharmaceutical industry for the development of treatments against fungal infections, which are a major health concern worldwide.
Anti-inflammatory Potential
The compound’s structure, which includes a quinoline moiety, has been associated with anti-inflammatory properties . This suggests its possible use in creating anti-inflammatory medications, which are essential in the management of chronic inflammatory diseases.
Antimalarial Prospects
Quinolines are historically known for their antimalarial activities . The compound could be explored for its potential use in antimalarial drug development, contributing to the fight against malaria, especially in regions where the disease is endemic.
Anti-tuberculosis (Anti-TB) Possibilities
Given the structural similarity to other quinoline-based compounds that have shown anti-tuberculosis effects, there is potential for this compound to be used in the development of new anti-TB medications . This is particularly important given the rise of multi-drug resistant TB strains.
Anti-HIV Applications
Quinoline derivatives have been explored for their anti-HIV properties . With further research, the compound could be part of new therapeutic strategies against HIV, helping to manage the disease and improve the quality of life for those affected.
特性
IUPAC Name |
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAYZBAAKHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

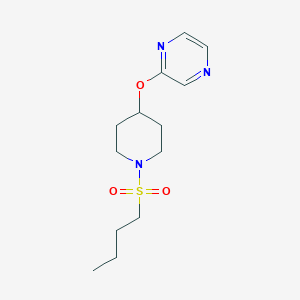
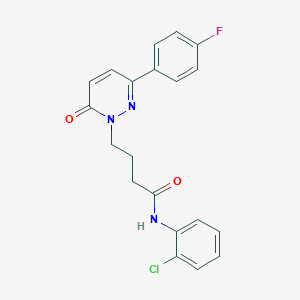

![(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2938106.png)
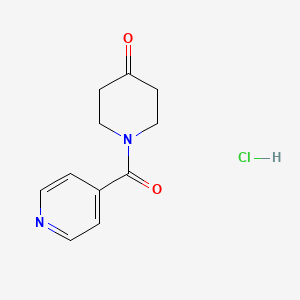

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)


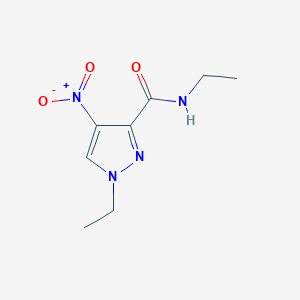
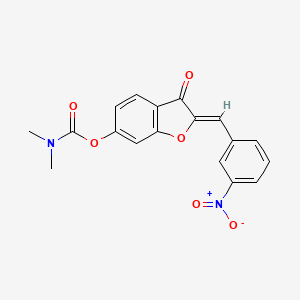

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)
